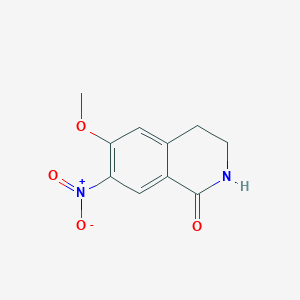
(R)-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing one nitrogen and one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another method is the transition metal-catalyzed cascade reaction, which uses catalysts like palladium to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production of oxazolidines, including ®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate, often employs large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .
化学反応の分析
Types of Reactions
®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazolidine ring to form different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of diverse compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce different oxazolidine derivatives .
科学的研究の応用
®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules and as a ligand in catalytic reactions
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
作用機序
The mechanism of action of ®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound can bind to active sites on enzymes, altering their activity and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Oxazolidinones: These compounds are structurally similar but contain a carbonyl group at the 2-position.
Oxazolines: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms
Uniqueness
®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
286844-99-3 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
methyl (4R)-3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-7-4(5(8)10-2)3-11-6(7)9/h4H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
XPDODSUVWIVAPY-SCSAIBSYSA-N |
異性体SMILES |
CN1[C@H](COC1=O)C(=O)OC |
正規SMILES |
CN1C(COC1=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)




![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)


![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
